molecular formula C17H28N4O4 B13975212 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone CAS No. 33207-14-6

5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone

Cat. No.: B13975212
CAS No.: 33207-14-6
M. Wt: 352.4 g/mol
InChI Key: HWDPSQSTOIACSI-UHFFFAOYSA-N
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Description

5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone is an organic compound with the molecular formula C17H28N4O4. It is a derivative of 5-nitro-2-furaldehyde, which is known for its applications in various chemical and biological processes. This compound is characterized by the presence of a nitro group, a furan ring, and a hydrazone linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with dipentylaminoacetyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Products include nitroso derivatives and other oxidized forms.

    Reduction: Products include amino derivatives.

    Substitution: Products include various substituted furan derivatives.

Scientific Research Applications

5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the production of various chemical intermediates and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring and hydrazone linkage also play a role in its biological activity by facilitating binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-furaldehyde: A precursor to 5-Nitro-2-furaldehyde (dipentylaminoacetyl)hydrazone, known for its antimicrobial properties.

    5-Nitro-2-thiophenecarboxaldehyde: Similar in structure but contains a thiophene ring instead of a furan ring.

    2-Nitrobenzaldehyde: Contains a benzene ring instead of a furan ring, with similar nitro and aldehyde functionalities.

Uniqueness

This compound is unique due to its specific combination of a nitro group, furan ring, and hydrazone linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

33207-14-6

Molecular Formula

C17H28N4O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-(dipentylamino)-N-[(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H28N4O4/c1-3-5-7-11-20(12-8-6-4-2)14-16(22)19-18-13-15-9-10-17(25-15)21(23)24/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,19,22)

InChI Key

HWDPSQSTOIACSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)CC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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